molecular formula C19H15BrN2O5 B3550345 (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B3550345
M. Wt: 431.2 g/mol
InChI Key: FNDWZUAKDABNHT-MKMNVTDBSA-N
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Description

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a methoxy-benzodioxol group, and an imidazolidine-dione core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O5/c1-25-15-7-12(8-16-17(15)27-10-26-16)6-14-18(23)22(19(24)21-14)9-11-2-4-13(20)5-3-11/h2-8H,9-10H2,1H3,(H,21,24)/b14-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDWZUAKDABNHT-MKMNVTDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which facilitates the formation of the methylene bridge between the benzodioxol and imidazolidine-dione moieties . The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidazolidine-dione core can be reduced to form imidazolidine derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while nucleophilic substitution of the bromophenyl group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity could be attributed to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE stands out due to its unique combination of functional groups and its potential for diverse chemical modifications. This versatility makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE
Reactant of Route 2
(5E)-3-[(4-BROMOPHENYL)METHYL]-5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]IMIDAZOLIDINE-2,4-DIONE

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